molecular formula C17H14ClIN2O2S B2705310 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 864975-80-4

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No. B2705310
CAS RN: 864975-80-4
M. Wt: 472.73
InChI Key: ZOQJIGQQUFZWCF-JZJYNLBNSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to create a wide range of derivatives .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including 1,3-dipolar cycloaddition, to create a variety of derivatives .

Scientific Research Applications

Antitumor Activity

This compound has shown promise as an antitumor agent. In vitro assays demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Notably, it exhibited much lower cytotoxicity against normal HL-7702 cells compared to standard chemotherapeutic agents like 5-FU and cisplatin .

Structural Motif in Agrochemicals and Pharmaceuticals

While not directly related to antitumor activity, the trifluoromethylpyridine moiety found in this compound serves as a key structural motif in active agrochemical and pharmaceutical ingredients. Researchers have explored its synthesis and application in various contexts .

Mechanism of Action

While the specific mechanism of action for your compound is not known, similar compounds have shown cytotoxic activity against human cancer cell lines and antibacterial activity against different bacteria .

Future Directions

Future research could focus on synthesizing a variety of derivatives of these compounds and testing their biological activities. This could lead to the discovery of new drugs with potential applications in cancer treatment and antibacterial therapy .

properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClIN2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQJIGQQUFZWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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